
(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Preparation of Thiophene Derivatives : The initial step often includes the reaction of thiophene-2-carbonyl chloride with amino acid esters in the presence of triethylamine to form thiophene-acrylamido derivatives.
- Formation of Dihydroisoquinoline : The subsequent reaction involves cyclization processes that yield the dihydroisoquinoline structure, which is crucial for the compound's activity.
- Esterification : Finally, methyl esterification is performed to obtain the desired compound .
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Viability Assays : The compound showed IC50 values indicating effective inhibition of cell proliferation in colorectal cancer cell lines such as LoVo and HCT-116. The IC50 values were reported as follows:
Table 1: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Viability (%) |
---|---|---|
LoVo | 294.32 ± 8.41 | 23.5 ± 1.5 |
HCT-116 | 298.05 ± 13.26 | 26.83 ± 1.26 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Apoptosis Induction : The compound modulates apoptosis-related proteins such as Bax and Bcl-2, leading to the activation of caspases (caspase-3, -8, and -9), which are critical for apoptotic cell death.
- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at different phases (G1 and G2/M), depending on the cell line .
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways:
- Cyclooxygenase (COX) Inhibition : The compound demonstrated moderate inhibitory effects against COX enzymes, which are implicated in inflammatory processes and cancer progression.
Table 2: Enzyme Inhibition Profile
Enzyme | Inhibition (%) at 0.200 mg/mL |
---|---|
COX-2 | 53.50 ± 2.12 |
LDHA | 51.05 ± 3.61 |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Cytotoxicity Studies : Research highlighted that derivatives similar to (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline exhibited enhanced cytotoxicity against cancer cells when compared to standard treatments .
- Molecular Docking Studies : Computational studies have elucidated the binding affinities of this compound with target proteins involved in cancer pathways, confirming its potential as a lead compound for drug development .
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound belongs to the class of 3,4-dihydroisoquinoline derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the isoquinoline core followed by functionalization with thiophene and acrylamide moieties.
Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For example, a notable method includes the Bischler-Napieralski cyclization, which is pivotal in constructing the isoquinoline framework .
Anticancer Properties
The primary application of (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its anticancer properties. Research has demonstrated that derivatives of 3,4-dihydroisoquinoline exhibit significant antiproliferative effects against various cancer cell lines.
Studies indicate that this compound can inhibit cell proliferation in prostate, colorectal, and breast cancer cells. For instance, compounds structurally related to (E)-methyl 7-(3-(thiophen-2-yl)acrylamido)-3,4-dihydroisoquinoline have shown effectiveness in reducing cell viability in MCF7 (breast adenocarcinoma) and DU145 (prostate carcinoma) cell lines by over 30% .
Therapeutic Implications
Given its promising biological activity, this compound is being explored for development into pharmaceutical formulations for cancer therapy. The potential for this compound to be formulated into various delivery systems—such as tablets or injectable solutions—makes it a versatile candidate for clinical applications .
Preclinical Studies
Several preclinical studies have investigated the efficacy of related compounds in animal models of cancer. For example, a study demonstrated that a closely related derivative significantly reduced tumor size in murine models of breast cancer when administered at specific dosages . These findings underscore the need for further investigation into dosage optimization and long-term effects.
Structure-Activity Relationship Studies
Research has also focused on establishing structure-activity relationships (SAR) to identify which modifications to the base compound enhance its anticancer activity. Variations in substituents on the thiophene ring and alterations to the isoquinoline structure have been explored to refine potency and selectivity against cancer cells .
Propriétés
IUPAC Name |
methyl 7-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLNLKPAEAXHEF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.